molecular formula Cu3H2N B576345 Copper nitride (Cu3N) CAS No. 1308-80-1

Copper nitride (Cu3N)

Katalognummer B576345
CAS-Nummer: 1308-80-1
Molekulargewicht: 206.661
InChI-Schlüssel: DOIHHHHNLGDDRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Copper Nitride (Cu3N) is a covalently bonded metal nitride that has gained significant attention due to its potential in several scientific and technological applications . It is a non-toxic and stable raw material that can replace toxic materials based on tellurium elements as optical recording materials .


Synthesis Analysis

Copper Nitride (Cu3N) thin films were grown by reactive sputtering using a high-throughput combinatorial approach with orthogonal gradients of substrate temperature and target–substrate distance . This technique enables high-throughput modulation of the anion activity, and is broadly applicable to the combinatorial synthesis of other materials .


Molecular Structure Analysis

The Cu3N films exhibited a polycrystalline structure, with the preferred orientation varying from 100 to 111 depending on the working pressure employed . Raman spectroscopy confirmed the presence of Cu-N bonds in characteristic peaks observed in the 618–627 cm −1 range .


Chemical Reactions Analysis

The simple fluorinated precursor, copper (II) trifluoroacetate, Cu (CF3COO)2 can be effectively utilized in the synthesis of copper (I) nitride, Cu3N, powders and films by combinations of wet processing and gas–solid (ammonolysis) techniques .

Wissenschaftliche Forschungsanwendungen

  • Multinary Derivatives and Applications : Scigala et al. (2021) provide an overview of the chemistry of copper(I) nitride (Cu3N) and its derivatives. Research has historically focused on developing Cu3N thin films for optical data storage, but recent efforts have expanded to chemical synthesis methods and broadening related compounds for applications like catalysis and electrochemistry (Scigala et al., 2021).

  • Catalysis : Xu et al. (2021) explored the use of Cu3N as a heterogeneous catalyst for hydroxylation of aryl halides. The study demonstrates the potential of Cu3N nanoparticles to act as functional ligands, promoting hydroxylation under ligand-free conditions (Xu et al., 2021).

  • Thin Film Properties : Pierson (2002) studied the properties of Cu3N films deposited on various substrates using RF magnetron sputtering. The research links film nonstoichiometry, crystal size, orientation, and surface morphology to properties like film hardness, electrical resistivity, and optical band gap (Pierson, 2002).

  • Solar Energy Conversion : Caskey et al. (2014) synthesized Cu3N thin films using a combinatorial approach for potential solar energy conversion applications. Their findings indicate suitable conditions for stable Cu3N growth, providing insights into the growth of metastable materials (Caskey et al., 2014).

  • Optical Information Storage and Semiconductors : Jiang et al. (2018) reviewed the preparation, structure, and properties of Cu3N thin films, highlighting their applications in optical information storage devices, microelectronics, and new energy materials. The study discusses the influence of preparation methods on the film's properties (Jiang et al., 2018).

  • Conductive Ink Development : Nakamura et al. (2014) investigated Cu3N nanoparticles for use as conductive ink, stable against oxidation and capable of metallization at low temperatures. The study includes the characterization and thermal decomposition properties of these nanoparticles (Nakamura et al., 2014).

  • Electrocatalytic Reduction Properties : Xi et al. (2014) developed magnetic Cu3N nanocubes demonstrating room temperature ferromagnetism and high electrocatalytic activity for reactions like oxygen reduction and nitrobenzene reduction (Xi et al., 2014).

  • Magnetic Tunnel Junctions : Borsa et al. (2002) explored the growth and properties of Cu3N films on different substrates, finding optimal conditions for epitaxial growth. The material's properties make it suitable for low resistance magnetic tunnel junctions (Borsa et al., 2002).

  • Optical Property Variation : Xiao et al. (2016) studied the influence of nitrogen partial pressure on the optical properties of Cu3N films, showing variations in the optical band gap and crystal structure depending on nitrogen pressure (Xiao et al., 2016).

  • Electron Beam Writing : Nosaka et al. (2001) investigated the thermal decomposition of Cu3N thin films and their transformation into Cu films, using electron beam processing to create dot arrays, highlighting a potential application in microfabrication (Nosaka et al., 2001).

Safety And Hazards

Copper Nitride (Cu3N) is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Copper Nitride (Cu3N) has great potential for next-generation photovoltaics . Scientists and researchers are continuously investigating its potential uses in various fields, such as catalysis, energy storage, and optoelectronics . The versatility of this compound opens up a world of possibilities for future technological advancements .

Eigenschaften

IUPAC Name

azanide;copper;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Cu.H2N/h;;;1H2/q;;+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIHHHHNLGDDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[Cu].[Cu].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu3H2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper nitride (Cu3N)

CAS RN

1308-80-1
Record name Copper nitride (Cu3N)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper nitride (Cu3N)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricopper nitride
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Citations

For This Compound
224
Citations
A Jiang, M Qi, J Xiao - Journal of materials science & technology, 2018 - Elsevier
Copper nitride (Cu 3 N) thin films display typical trans-rhenium trioxide structures. They exhibit excellent physical properties, low cost, nontoxicity, and high stability under room …
Number of citations: 42 www.sciencedirect.com
J Wang, JT Chen, XM Yuan, ZG Wu, BB Miao… - Journal of Crystal …, 2006 - Elsevier
The copper nitride thin films were prepared on glass substrate by RF magnetron sputtering method. At pure nitrogen atmosphere, the nitrogen flow rate affects the copper nitride thin …
Number of citations: 83 www.sciencedirect.com
T Nakamura, H Hayashi, T Hanaoka… - Inorganic chemistry, 2014 - ACS Publications
In our laboratory, we are studying copper nitride (Cu 3 N) nanoparticles as a novel conductive ink that is stable to oxidation and can be metallized at low temperature. In this study, Cu 3 …
Number of citations: 42 pubs.acs.org
GH Yue, PX Yan, J Wang - Journal of crystal growth, 2005 - Elsevier
Copper nitride (Cu 3 N) thin films were prepared on glass substrates by reactive radio-frequency (RF) magnetron sputtering under different nitrogen flow rate. The thermal stability of the …
Number of citations: 92 www.sciencedirect.com
CM Caskey, RM Richards, DS Ginley… - Materials Horizons, 2014 - pubs.rsc.org
Copper nitride (Cu3N) thin films were grown by reactive sputtering using a high-throughput combinatorial approach with orthogonal gradients of substrate temperature and target–…
Number of citations: 140 pubs.rsc.org
GH Yue, PX Yan, JZ Liu, MX Wang, M Li… - Journal of applied …, 2005 - pubs.aip.org
Copper nitride (Cu3N) thin films were deposited on glass substrates by reactive radio-frequency magnetron sputtering of a pure copper target in a nitrogen/argon atmosphere. The …
Number of citations: 90 pubs.aip.org
JF Pierson - Vacuum, 2002 - Elsevier
Copper nitride (Cu 3 N) coatings are deposited on glass and steel substrates by RF magnetron sputtering of a copper target in various Ar–N 2 reactive mixtures. The films are …
Number of citations: 143 www.sciencedirect.com
G Zhang, Z Lu, J Pu, G Wu… - Indian Journal of …, 2013 - downloads.hindawi.com
Copper nitride (Cu3N) thin films were deposited on glass via DC reactive magnetron sputtering at various N2 flow rates and partial pressures with 150C substrate temperature. X-ray …
Number of citations: 11 downloads.hindawi.com
MI Rodríguez-Tapiador, JM Asensi, M Roldán, J Merino… - Coatings, 2023 - mdpi.com
Copper nitride (Cu 3 N) has gained significant attention recently due to its potential in several scientific and technological applications. This study focuses on using Cu 3 N as a solar …
Number of citations: 2 www.mdpi.com
A Jiang, J Xiao, C Gong, Z Wang, S Ma - Vacuum, 2019 - Elsevier
Pb-doped copper nitride (Cu 3 N:Pb) films were prepared on monocrystalline silicon through reactive magnetron sputtering by using high-purity Cu and Pb as targets. The surface …
Number of citations: 11 www.sciencedirect.com

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